molecular formula C18H16FN3O5 B2716655 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 954659-45-1

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No. B2716655
CAS RN: 954659-45-1
M. Wt: 373.34
InChI Key: WPNHBZHYCZFZSZ-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H16FN3O5 and its molecular weight is 373.34. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism

Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. Research involving compounds like SB-649868 and GSK1059865, which target orexin receptors, shows promise in treating binge eating by selectively reducing binge eating for highly palatable food without affecting standard food intake, suggesting a role for orexin receptor mechanisms in compulsive food consumption (Piccoli et al., 2012).

Antimicrobial Applications

Substituted benzoxazaphosphorin 2-yl ureas, synthesized from specific phenylamino-methylphenol and carbamidophosphoric acid dichlorides, have shown good antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Haranath et al., 2007).

Antifilarial Activity

Compounds synthesized by reacting appropriate isocyanates with 2-amino-5-benzoylbenzimidazole demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii, suggesting their potential as antifilarial agents (Ram et al., 1984).

Anthelmintic Agents

Derivatives of thiazolidinones, including 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas, were synthesized and evaluated for anthelmintic activity, showing promising results against Perituma posthuma (Sarkar et al., 2013).

Anticancer and Antimicrobial Applications

Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized for inhibitory effects on antimicrobial activity and cytotoxicity against cancer cell lines indicate the potential for developing new therapeutic agents with anticancer and antimicrobial properties (Shankar et al., 2017).

properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5/c19-13-3-1-2-4-14(13)21-17(23)20-8-12-9-22(18(24)27-12)11-5-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNHBZHYCZFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea

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